molecular formula C10H14BrNO4S2 B7559534 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid

2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid

Número de catálogo B7559534
Peso molecular: 356.3 g/mol
Clave InChI: HQTUMLJHRGQOBY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid, also known as BTSA1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2012 by a group of researchers led by Dr. Nathanael Gray at the Dana-Farber Cancer Institute in Boston, USA. Since then, BTSA1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mecanismo De Acción

The mechanism of action of 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid involves the covalent modification of the active site cysteine residue of the target enzymes. This modification leads to the irreversible inhibition of the enzyme activity and the stabilization of the enzyme-substrate complex. In the case of USP1, USP7, and USP47, the inhibition of these enzymes by this compound leads to the accumulation of DNA damage and the degradation of oncogenic proteins, resulting in the suppression of tumor growth. In the case of viral infections, this compound targets host factors that are essential for viral replication, such as the host protease TMPRSS2, and thus inhibits viral entry and replication.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces DNA damage and apoptosis, leading to the suppression of tumor growth. In addition, this compound has been shown to sensitize cancer cells to DNA-damaging agents, such as cisplatin and etoposide. In viral infections, this compound inhibits viral entry and replication, leading to the suppression of viral infectivity. Moreover, this compound has been found to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid has several advantages as a research tool, including its potent inhibitory activity against target enzymes and its broad-spectrum antiviral activity. Moreover, this compound has been shown to be stable in vitro and in vivo, making it suitable for pharmacological studies. However, there are also some limitations to the use of this compound in lab experiments. Firstly, this compound is a small molecule inhibitor, and thus its specificity and selectivity for target enzymes may be limited. Secondly, the covalent modification of the active site cysteine residue may lead to off-target effects and toxicity, which need to be carefully evaluated.

Direcciones Futuras

Despite the promising results obtained with 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid, there are still many future directions for research. Firstly, the specificity and selectivity of this compound for target enzymes need to be further evaluated using biochemical and structural analyses. Secondly, the pharmacokinetics and pharmacodynamics of this compound need to be studied in animal models and human clinical trials to determine its safety and efficacy. Thirdly, the potential applications of this compound in other diseases, such as viral hepatitis and autoimmune disorders, need to be explored. Finally, the development of new analogs and derivatives of this compound with improved potency and selectivity may lead to the discovery of new therapeutic agents.

Métodos De Síntesis

The synthesis of 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid involves a series of chemical reactions, including bromination, sulfonylation, and amidation. The starting material is 3-bromothiophene-2-carboxylic acid, which is treated with thionyl chloride and then with sodium sulfite to yield 3-bromothiophene-2-sulfonic acid. The latter is then reacted with 2-amino-2-methyl-1-propanol and acetic anhydride to give the final product, this compound.

Aplicaciones Científicas De Investigación

2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid has been shown to have potent inhibitory activity against several enzymes, including USP1, USP7, and USP47, which are involved in DNA repair and ubiquitin-mediated protein degradation. Inhibition of these enzymes can lead to the accumulation of DNA damage and the degradation of oncogenic proteins, making this compound a promising anticancer agent. Moreover, this compound has also been found to inhibit the replication of several viruses, including HIV, Ebola, and Zika, by targeting host factors that are essential for viral infection.

Propiedades

IUPAC Name

2-[(3-bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO4S2/c1-3-7(2)12(6-9(13)14)18(15,16)10-8(11)4-5-17-10/h4-5,7H,3,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTUMLJHRGQOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC(=O)O)S(=O)(=O)C1=C(C=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.